molecular formula C16H19NO4S B031241 S-Benzoylcaptopril CAS No. 75107-57-2

S-Benzoylcaptopril

Cat. No.: B031241
CAS No.: 75107-57-2
M. Wt: 321.4 g/mol
InChI Key: PZFBMHLQMFIRCU-YPMHNXCESA-N
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Description

S-Benzoylcaptopril: is a thiolester derivative of captopril, a well-known angiotensin-converting enzyme (ACE) inhibitor. It is formed through the nucleophilic attack of the thiol group of captopril on the carbonyl group of benzoyl compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Benzoylcaptopril can be synthesized by reacting captopril with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an aqueous medium, and the product is isolated through extraction and purification processes .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, pH, and concentration, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride.

    Substitution: Various acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Disulfides and other oxidized derivatives.

    Reduction: Captopril.

    Substitution: Different acyl derivatives depending on the substituent used.

Mechanism of Action

S-Benzoylcaptopril exerts its effects primarily through its interaction with thiol-containing enzymes. The thiol group of the compound can form covalent bonds with the active site of enzymes, leading to inhibition or modification of enzymatic activity. This mechanism is similar to that of captopril, which inhibits ACE by binding to its active site and preventing the conversion of angiotensin I to angiotensin II .

Comparison with Similar Compounds

Uniqueness: S-Benzoylcaptopril is unique due to its specific thiolester structure, which imparts distinct reactivity and stability compared to other captopril derivatives. Its formation and decomposition in various conditions provide valuable insights into thiolester chemistry and enzymatic processes .

Properties

IUPAC Name

(2S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-11(10-22-16(21)12-6-3-2-4-7-12)14(18)17-9-5-8-13(17)15(19)20/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,19,20)/t11-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFBMHLQMFIRCU-YPMHNXCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30226079
Record name S-Benzoylcaptopril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30226079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75107-57-2
Record name S-Benzoylcaptopril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75107-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Benzoylcaptopril
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075107572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Benzoylcaptopril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30226079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-BENZOYLCAPTOPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10526YG43Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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